molecular formula C12H24N2O2 B13529737 Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate

Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate

Cat. No.: B13529737
M. Wt: 228.33 g/mol
InChI Key: IWBKPBIDPNSGCH-UHFFFAOYSA-N
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Description

Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate typically involves the reaction of 3-(aminomethyl)-5-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and tert-butyl ester groups allows for versatile chemical modifications and interactions with various molecular targets .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-9-5-10(6-13)8-14(7-9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3

InChI Key

IWBKPBIDPNSGCH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

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